(E)-N'-(3-(furan-2-yl)acryloyl)-3-iodo-4-methoxybenzohydrazide
Description
(E)-N'-(3-(Furan-2-yl)acryloyl)-3-iodo-4-methoxybenzohydrazide is a novel N-acylhydrazone derivative characterized by a furan-2-yl acryloyl group conjugated to a 3-iodo-4-methoxy-substituted benzohydrazide scaffold.
Properties
Molecular Formula |
C15H13IN2O4 |
|---|---|
Molecular Weight |
412.18 g/mol |
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-iodo-4-methoxybenzohydrazide |
InChI |
InChI=1S/C15H13IN2O4/c1-21-13-6-4-10(9-12(13)16)15(20)18-17-14(19)7-5-11-3-2-8-22-11/h2-9H,1H3,(H,17,19)(H,18,20)/b7-5+ |
InChI Key |
JPZWECZWESHNHN-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CO2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CO2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide typically involves a multi-step process:
Formation of the Acrylamide Moiety: The initial step involves the reaction of 3-iodo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 3-iodo-4-methoxybenzohydrazide.
Introduction of the Furan Ring: The next step involves the reaction of the benzohydrazide with 3-(2-furyl)acryloyl chloride under basic conditions to form the final product, N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide depends on its specific application:
Enzyme Inhibition: The compound may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Biological Pathways: It may interact with specific molecular targets, such as proteins or nucleic acids, to modulate biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The target compound shares a core N-acylhydrazone (NAH) structure (CO-NH-N=CH) with its analogues but differs in substituent patterns. Key comparisons include:
Table 1: Substituent Effects on Structural and Electronic Properties
Key Insights :
Conformational Dynamics
N-Acylhydrazones exhibit synperiplanar (spE) and antiperiplanar (apE) conformations due to rotation around the C=N bond. The target compound’s conformational preferences can be inferred from related derivatives:
Key Insights :
- The 3-iodo substituent likely forces the apE conformation, similar to nitro-substituted derivatives (e.g., 4g), due to steric hindrance .
- Methoxy groups at the 4-position may mitigate steric effects compared to 3-substituted analogues .
Table 3: Spectral Data for Selected Analogues
Key Insights :
Key Insights :
- Methoxy groups could improve blood-brain barrier penetration for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
